molecular formula C16H14O2S B14467865 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one CAS No. 71741-90-7

3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one

Cat. No.: B14467865
CAS No.: 71741-90-7
M. Wt: 270.3 g/mol
InChI Key: CYQPQXAYUPSVNU-UHFFFAOYSA-N
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Description

3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes These compounds are characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methylidene Group: This step may involve the use of reagents like methylene iodide in the presence of a base.

    Attachment of the Thiophene and Phenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.

    Reduction: Reduction reactions could target the oxolane ring or the methylidene group.

    Substitution: Substitution reactions may occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of organic semiconductors or polymers.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylidene-5-(2-thienyl)-5-phenyloxolan-2-one
  • 3-Methylidene-5-(3-thienyl)-5-phenyloxolan-2-one

Uniqueness

The presence of the 3-methylthiophen-2-yl group distinguishes 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one from its analogs. This unique structural feature may confer distinct chemical and biological properties.

Properties

CAS No.

71741-90-7

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

3-methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one

InChI

InChI=1S/C16H14O2S/c1-11-8-9-19-14(11)16(10-12(2)15(17)18-16)13-6-4-3-5-7-13/h3-9H,2,10H2,1H3

InChI Key

CYQPQXAYUPSVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2(CC(=C)C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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